2-Propanol, 1-butoxy-3-chloro-

Description

Contextualization within Organohalogen Chemistry

Historically, organohalogen compounds have been recognized for their utility as industrial chemicals, finding applications as solvents, pesticides, and as intermediates in the synthesis of dyes, pharmaceuticals, and synthetic polymers. britannica.com While synthetic organohalogens like DDT and PCBs are well-known, it is important to note that nature also produces a significant number of organohalogen compounds. americanscientist.org In fact, thousands of naturally occurring organohalogen compounds have been identified, produced by a variety of organisms including plants, fungi, bacteria, and marine life. britannica.comacs.org The number of known natural organohalogens has seen a dramatic increase in recent decades, highlighting the broad relevance of this chemical class. acs.org

Structural Isomerism and Positional Variants of Butoxypropanols

The term "butoxypropanol" refers to a group of structural isomers with the chemical formula C₇H₁₆O₂. ontosight.ai These isomers are characterized by a butoxy group (-OC₄H₉) attached to a propanol (B110389) backbone. ontosight.ai The specific point of attachment of the butoxy group and the position of the hydroxyl group on the propanol chain give rise to different isomers, each with potentially distinct physical and chemical properties. ontosight.ai

For instance, the commercial production of propylene (B89431) glycol ethers typically results in a mixture of α- and β-isomers. who.int The α-isomer has the ether linkage on the terminal carbon of the propylene glycol, while the β-isomer has it on the secondary carbon. who.int The α-isomer is generally the more thermodynamically favored and predominant product. who.int

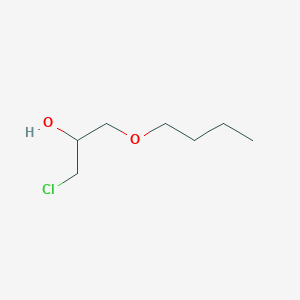

The compound 2-Propanol, 1-butoxy-3-chloro- (CAS Number: 16224-33-2) is a chlorinated derivative of a butoxypropanol isomer. nih.govepa.govchemicalbook.com Its structure consists of a propanol backbone with a butoxy group at the first carbon, a hydroxyl group at the second carbon, and a chlorine atom at the third carbon.

Below is a table illustrating some of the positional isomers of butoxypropanol:

| Compound Name | Molecular Formula | Position of Butoxy Group | Position of Hydroxyl Group |

| 1-Butoxy-2-propanol (B1222761) | C₇H₁₆O₂ | 1 | 2 |

| 2-Butoxy-1-propanol | C₇H₁₆O₂ | 2 | 1 |

| 3-Butoxy-1-propanol | C₇H₁₆O₂ | 3 | 1 |

This table illustrates the concept of positional isomerism in butoxypropanols, showcasing how the arrangement of the butoxy and hydroxyl groups leads to different compounds.

Research Significance and Emerging Areas in the Field of Haloethers

Haloethers, the broader class to which 2-Propanol, 1-butoxy-3-chloro- belongs, are a subject of significant research interest due to their diverse applications and effects. A major area of application for halogenated ethers is in the field of medicine, specifically as inhalation anesthetics. wikipedia.org With the exception of a few compounds, all currently used inhalation anesthetics are halogenated ethers. wikipedia.org These compounds are vaporized and mixed with other gases for administration during surgical procedures. wikipedia.org

Another critical application of halogenated ethers is as flame retardants. wikipedia.org Their chemical structure imparts thermal stability and fire resistance to various materials. wikipedia.org Brominated and chlorinated ethers are particularly effective as they can interrupt the combustion process at a chemical level. wikipedia.org The analysis of these halogenated flame retardants in environmental samples is an active area of research to understand their distribution and persistence. researchgate.netnih.gov

The study of the fundamental interactions of halogenated compounds is also an emerging field. For example, research into the halogen bond, a non-covalent interaction involving a halogen atom, is providing insights into the structural chemistry of these molecules. acs.org Furthermore, the neurochemical effects of organohalogen compounds are being investigated to understand their interactions with biological systems. nih.gov While many organohalogen compounds have been developed for industrial and commercial purposes, there is also a growing body of research on naturally occurring organohalogens, with thousands of such compounds having been identified from various biological sources. acs.org

Properties

CAS No. |

16224-33-2 |

|---|---|

Molecular Formula |

C7H15ClO2 |

Molecular Weight |

166.64 g/mol |

IUPAC Name |

1-butoxy-3-chloropropan-2-ol |

InChI |

InChI=1S/C7H15ClO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6H2,1H3 |

InChI Key |

IZHGMMBZJWHGND-UHFFFAOYSA-N |

SMILES |

CCCCOCC(CCl)O |

Canonical SMILES |

CCCCOCC(CCl)O |

Other CAS No. |

16224-33-2 |

Synonyms |

1-Butoxy-3-chloro-2-propanol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for 2-Propanol, 1-butoxy-3-chloro-

Traditional synthetic pathways to 2-Propanol, 1-butoxy-3-chloro- are founded on fundamental organic reactions, primarily involving etherification and halogenation steps.

Alkylation and Etherification Strategies

The creation of the butoxy ether bond is a critical step. A common method is the reaction of a glycerol (B35011) derivative with a butylating agent. For instance, glycerol monochlorohydrin can be reacted with isobutylene (B52900) in the presence of an acid catalyst like p-toluenesulfonic acid to produce a mixture of products, including 1-tert-butoxy-3-chloro-2-propanol. google.com This reaction highlights a feasible pathway to introduce both the ether and chloro functionalities.

Another widely applicable method is the Williamson ether synthesis. While not directly documented for this specific compound, the principle involves the reaction of an alkoxide with an alkyl halide. A plausible route could involve the reaction of sodium butoxide with epichlorohydrin (B41342), where the nucleophilic butoxide attacks the epoxide ring, leading to the formation of the target compound among other isomers. Similarly, the alkylation of 1,3-propanediol (B51772) with butyl chloride using a base like potassium hydroxide (B78521) presents a known strategy for forming a butoxy propanol (B110389) structure.

Table 1: Established Alkylation and Etherification Strategies

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Glycerol monochlorohydrin | Isobutylene | p-Toluenesulfonic acid | Toluene | Heating |

| 1,3-Propanediol | Butyl chloride | Potassium hydroxide | Not specified | Not specified |

Halogenation Protocols

The introduction of the chlorine atom onto the propanol structure is another key transformation. This is often achieved by reacting a suitable alcohol precursor with a halogenating agent. For example, pentaerythritol (B129877) can be converted to pentaerythrityl trichlorohydrin by heating with thionyl chloride in the presence of pyridine. google.com This demonstrates a robust method for replacing hydroxyl groups with chlorine atoms.

For a substrate that already contains the butoxy ether group, such as 1-butoxy-2-propanol (B1222761), direct chlorination would need to be regioselective. More commonly, a precursor containing the chloro group, like epichlorohydrin or glycerol monochlorohydrin, is used in the etherification step. google.com Alternatively, N-halosuccinimides, such as N-chlorosuccinimide (NCS), are effective reagents for the halogenation of various organic compounds, including ketones, often under mild or solvent-free conditions, which could be adapted for specific alcohol substrates. researchgate.net

Table 2: Representative Halogenation Reactions

| Starting Material | Halogenating Agent | Catalyst/Solvent | Typical Conditions |

|---|---|---|---|

| Pentaerythritol | Thionyl chloride | Pyridine | 125 °C |

| Aryl substituted ketones | N-Halosuccinimides | p-Toluenesulfonic acid (optional) | 20–80 °C |

Advanced Synthetic Approaches

Modern synthetic chemistry aims to develop more sustainable and efficient routes. These advanced approaches focus on green chemistry principles and the use of sophisticated catalytic systems.

Green Chemistry Principles in Synthetic Design

The tenets of green chemistry are increasingly influencing the design of synthetic routes for compounds like 2-Propanol, 1-butoxy-3-chloro-. dokumen.pub The goal is to minimize environmental impact by preventing waste, maximizing atom economy, and using less hazardous substances. dokumen.pub This involves designing syntheses where the majority of the atoms from the reactants are incorporated into the final product. dokumen.pub The use of catalytic processes is a cornerstone of green chemistry, as they reduce the need for stoichiometric reagents that generate significant waste. dokumen.pub

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Catalysis offers a powerful tool to improve the synthesis of 2-Propanol, 1-butoxy-3-chloro- by enhancing reaction rates and controlling selectivity under milder conditions.

Homogeneous catalysts, which operate in the same phase as the reactants, are known for their high selectivity and activity. uu.nl In the synthesis of ether-alcohols, transition metal catalysts can play a significant role. For example, ruthenium-phosphine complexes have been effectively used in the hydrogenation of related oxygenated compounds like glycolic acid. google.com Iridium-based catalysts are also noteworthy for their versatility in a wide range of organic transformations. researchgate.net

A particularly innovative approach involves visible-light photoredox catalysis. This method can generate alkoxy radicals from alcohols under extremely mild conditions, which can then be used in etherification reactions. nih.govresearchgate.net For example, the iridium-based photocatalyst fac-Ir(ppy)₃ has been used to facilitate the synthesis of ethers, a strategy that could be adapted for the production of 2-Propanol, 1-butoxy-3-chloro-. nih.gov

Table 3: Potential Homogeneous Catalytic Systems

| Catalyst System | Reaction Step | Potential Role |

|---|---|---|

| Ruthenium-phosphine complexes | Etherification | Activation of alcohol or halide substrates |

| Iridium complexes | Etherification/Halogenation | Enhancing reaction rates and selectivity |

| fac-Ir(ppy)₃ (photocatalyst) | Etherification | Generation of reactive alkoxy radicals under mild, light-induced conditions |

Mechanistic Investigations of Reaction Pathways

The chemical behavior of 2-Propanol, 1-butoxy-3-chloro- is dictated by the interplay of its functional groups. The presence of a chlorine atom on a primary carbon, a secondary hydroxyl group, and an ether linkage allows for a variety of reaction pathways to be explored.

The chlorine atom in 2-Propanol, 1-butoxy-3-chloro- is susceptible to nucleophilic substitution. evitachem.com Being a primary alkyl halide, it is expected to predominantly undergo an S\N2 mechanism. chemguide.co.uk In this bimolecular process, the nucleophile attacks the carbon atom bearing the chlorine, and the carbon-chlorine bond breaks simultaneously, leading to an inversion of stereochemistry if the carbon were chiral. chemguide.co.uk

The reaction with a hydroxide ion, for example, would yield 1-butoxy-2,3-propanediol. chemguide.co.uk The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. chemguide.co.uk The choice of solvent can significantly influence the reaction rate, with polar aprotic solvents generally favoring S\N2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.

It is important to note that while the primary nature of the halide suggests a preference for the S\N2 pathway, the possibility of an S\N1 mechanism, although less likely, cannot be entirely dismissed, especially under conditions that favor carbocation formation. chemguide.co.uk

Elimination reactions, specifically dehydrohalogenation, can also occur with 2-Propanol, 1-butoxy-3-chloro- in the presence of a strong, non-nucleophilic base. google.com This reaction would involve the removal of the chlorine atom and a proton from the adjacent carbon (the β-carbon), leading to the formation of an alkene.

The use of a sterically hindered base, such as potassium tert-butoxide, would favor the formation of the Hofmann product, the less substituted alkene. masterorganicchemistry.com In the case of 2-Propanol, 1-butoxy-3-chloro-, this would result in the formation of 1-butoxy-prop-2-en-2-ol, which would likely tautomerize to 1-butoxypropan-2-one. The regioselectivity of the elimination is governed by the accessibility of the β-protons to the base.

The solvent plays a crucial role in dictating the kinetics and selectivity of reactions involving 2-Propanol, 1-butoxy-3-chloro-. mdma.chweebly.com As mentioned, polar aprotic solvents can accelerate S\N2 reactions. Conversely, polar protic solvents can solvate both the nucleophile and the leaving group, potentially slowing down S\N2 reactions but favoring S\N1 reactions by stabilizing the carbocation intermediate and the leaving group. chemrxiv.org

The polarity and hydrogen-bonding ability of the solvent can also influence the competition between substitution and elimination pathways. chemrxiv.org For instance, in the reaction of halogenoalkanes with hydroxide ions, a less polar solvent might favor the S\N2 reaction, while a more polar, protic solvent could promote both S\N1 and E1 reactions. chemguide.co.uk The choice of solvent can also affect the regioselectivity of elimination reactions. rsc.org

The following table summarizes the general effects of solvent type on reaction pathways:

| Solvent Type | Effect on S\N1 | Effect on S\N2 | Effect on E1 | Effect on E2 |

| Polar Protic | Favors | Hinders | Favors | Can occur |

| Polar Aprotic | Hinders | Favors | Hinders | Favors |

| Non-polar | Hinders | Hinders | Hinders | Favors |

This table provides a generalized overview. Specific outcomes depend on the substrate, nucleophile/base, and temperature.

A study on the reaction of acetic acid with epichlorohydrin in butan-1-ol highlights the importance of solvent effects on reaction kinetics in similar systems. lookchem.com

The inherent structure of 2-Propanol, 1-butoxy-3-chloro- significantly influences its reactivity. windows.net The primary nature of the carbon-chlorine bond makes it more susceptible to S\N2 attack compared to a secondary or tertiary halide due to reduced steric hindrance. chemguide.co.uk The presence of the ether oxygen and the hydroxyl group can also have electronic effects, potentially influencing the stability of transition states and intermediates.

The butoxy group, being relatively bulky, might exert some steric hindrance at the reaction centers. The hydroxyl group can act as an internal nucleophile under certain conditions, leading to the formation of cyclic ethers (epoxides), a reaction that is well-documented for related halohydrins. google.com For example, treatment of 1-tert-butoxy-3-chloro-2-propanol with a base like sodium hydroxide leads to the formation of tert-butyl glycidyl (B131873) ether. google.com

The following table outlines the key structural features and their likely influence on reactivity:

| Structural Feature | Influence on Reactivity |

| Primary Alkyl Chloride | Favors S\N2 over S\N1 and E1 reactions. chemguide.co.uk |

| Secondary Hydroxyl Group | Can act as a nucleophile, leading to intramolecular reactions. Can be a site for oxidation. |

| Butoxy Ether Group | Exerts steric and electronic effects. Generally stable under many reaction conditions. |

Derivatization and Analog Synthesis

The functional groups of 2-Propanol, 1-butoxy-3-chloro- provide multiple handles for derivatization and the synthesis of a wide range of analogs.

The hydroxyl group can be esterified or etherified to introduce various functionalities. For example, it can be reacted with carboxylic acids or their derivatives to form esters. The chlorine atom can be displaced by a variety of nucleophiles to introduce groups such as amines, azides, thiols, and cyanides, leading to a diverse library of compounds. evitachem.com For instance, reaction with a primary amine would yield the corresponding secondary amino alcohol.

The synthesis of analogs can be achieved by varying the starting materials. For example, using different alcohols in the initial synthesis would lead to a series of alkoxy-propanol derivatives. Similarly, employing different epoxides would alter the carbon backbone. A patent describes the synthesis of 1-N-butyl-3-N-Boc-1,3-diamino-3-benzyl-2-propanol, showcasing the potential for creating complex molecules from similar precursors. google.com

Furthermore, derivatization techniques are also employed for analytical purposes. For instance, silylation of related chloropropanols using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) allows for their determination by gas chromatography-mass spectrometry (GC/MS). researchgate.net

The following table lists some potential derivatives and the reagents that could be used for their synthesis:

| Target Derivative | Reagent(s) |

| 1-Butoxy-3-amino-2-propanol | Ammonia or a primary amine |

| 1-Butoxy-3-azido-2-propanol | Sodium azide (B81097) |

| 1-Butoxy-3-cyano-2-propanol | Sodium cyanide |

| 1-Butoxy-3-(dimethylamino)-2-propanol | Dimethylamine |

| 2-Acetoxy-1-butoxy-3-chloropropane | Acetic anhydride (B1165640) or acetyl chloride |

Preparation of Functionalized Butoxypropanol Derivatives

The synthesis of functionalized derivatives from 2-propanol, 1-butoxy-3-chloro- primarily involves reactions targeting its reactive hydroxyl and chloro groups. These transformations allow for the introduction of a wide array of functional groups, leading to compounds with tailored properties for various applications.

One of the principal starting materials for analogous compounds is epichlorohydrin, which can react with an alcohol under acidic or basic catalysis. In the case of 2-propanol, 1-butoxy-3-chloro-, its synthesis would likely involve the ring-opening of epichlorohydrin with butanol. This reaction can yield two isomers, with the primary alkoxide attacking the less substituted carbon of the epoxide ring being the major pathway.

The functionalization of 2-propanol, 1-butoxy-3-chloro- can be systematically approached by considering the independent reactivity of the hydroxyl and chloro moieties. For instance, the hydroxyl group can undergo etherification or esterification to yield a variety of derivatives. These reactions are typically carried out under standard conditions, employing alkyl halides or acyl chlorides in the presence of a base.

Furthermore, the chlorine atom can be displaced by a range of nucleophiles to introduce functionalities such as amines, azides, or thiols. The amenability of the chloro group to nucleophilic substitution makes it a key handle for molecular elaboration. A notable derivative is 1-butoxy-3-((1,1-dimethylethyl)amino)-2-propanol, which is used as an intermediate in pharmaceutical and agrochemical synthesis. ontosight.ai

Table 1: Synthesis of Functionalized Butoxypropanol Derivatives

| Derivative Class | Reagents and Conditions | Product Structure |

|---|---|---|

| Ethers | NaH, R-X in THF | RO-CH(CH₂OBu)CH₂Cl |

| Esters | Acyl chloride, pyridine | RCO-O-CH(CH₂OBu)CH₂Cl |

| Amines | R-NH₂, heat | R-NH-CH₂CH(OH)CH₂OBu |

| Azides | NaN₃, DMF | N₃-CH₂CH(OH)CH₂OBu |

| Thiols | NaSH, ethanol | HS-CH₂CH(OH)CH₂OBu |

Note: 'Bu' represents the butyl group, and 'R' represents a generic organic substituent.

Transformations Involving the Hydroxyl and Chloro Groups

The hydroxyl and chloro groups of 2-propanol, 1-butoxy-3-chloro- are the focal points for its chemical transformations. The interplay between these two functional groups allows for a diverse range of reactions, including intramolecular cyclization and substitution reactions.

A significant transformation is the intramolecular cyclization via dehydrohalogenation to form the corresponding glycidyl ether. google.com This reaction is typically promoted by a base, such as sodium hydroxide, which deprotonates the hydroxyl group to form an alkoxide. The resulting alkoxide then displaces the adjacent chlorine atom through an intramolecular Williamson ether synthesis, yielding 1-butoxy-2,3-epoxypropane. This epoxide is a valuable intermediate for the synthesis of various other compounds, including polyethers and resins. The yield for a similar reaction to produce tert-butyl glycidyl ether can be as high as 99.5%. google.com

The hydroxyl group can be oxidized to a ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The resulting α-chloroketone is a highly reactive species that can undergo further transformations.

Nucleophilic substitution of the chlorine atom can be achieved with a variety of nucleophiles. For example, reaction with sodium azide produces the corresponding azido-alcohol, which can be subsequently reduced to an amino-alcohol. These amino-alcohols are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Table 2: Chemical Transformations of 2-Propanol, 1-butoxy-3-chloro-

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Dehydrohalogenation | NaOH, H₂O | 1-Butoxy-2,3-epoxypropane |

| Oxidation | PCC, CH₂Cl₂ | 1-Butoxy-3-chloro-2-propanone |

| Nucleophilic Substitution (Azide) | NaN₃, DMF | 1-Azido-3-butoxy-2-propanol |

| Nucleophilic Substitution (Amine) | RNH₂, heat | 1-(Alkylamino)-3-butoxy-2-propanol |

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For 2-Propanol, 1-butoxy-3-chloro-, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for its characterization.

Proton NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of 2-Propanol, 1-butoxy-3-chloro- would exhibit distinct signals for the protons of the butoxy group and the propanol (B110389) backbone. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and chlorine atoms.

Predicted ¹H NMR Data for 2-Propanol, 1-butoxy-3-chloro-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (butoxy) | 0.92 | Triplet (t) | 7.4 |

| CH₂ (butoxy, next to CH₃) | 1.38 | Sextet (sxt) | 7.4, 6.7 |

| CH₂ (butoxy, next to O) | 1.57 | Quintet (quin) | 6.7 |

| O-CH₂ (butoxy) | 3.45 | Triplet (t) | 6.7 |

| CH₂-Cl | 3.60 - 3.70 | Doublet of Doublets (dd) | |

| CH-OH | 3.90 - 4.00 | Multiplet (m) | |

| O-CH₂ (propanol) | 3.50 - 3.60 | Multiplet (m) | |

| OH | Variable | Singlet (s) |

Disclaimer: The data in this table is predicted based on typical chemical shifts of similar functional groups and may not represent experimentally measured values.

The terminal methyl group of the butoxy chain is expected to appear as a triplet around 0.92 ppm. The two methylene (B1212753) groups of the butyl chain would show complex splitting patterns (sextet and quintet) in the range of 1.38-1.57 ppm. The methylene group attached to the ether oxygen (O-CH₂) is shifted downfield to approximately 3.45 ppm. The protons on the propanol backbone are significantly influenced by the adjacent hydroxyl and chloro groups, leading to signals in the 3.50-4.00 ppm range. The chloromethyl protons (CH₂-Cl) would likely appear as a doublet of doublets, while the proton on the carbon bearing the hydroxyl group (CH-OH) would be a multiplet. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-Propanol, 1-butoxy-3-chloro- would give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for 2-Propanol, 1-butoxy-3-chloro-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (butoxy) | 13.9 |

| CH₂ (butoxy, next to CH₃) | 19.3 |

| CH₂ (butoxy, next to O) | 31.7 |

| O-CH₂ (butoxy) | 71.5 |

| CH₂-Cl | 46.0 |

| CH-OH | 69.0 - 71.0 |

| O-CH₂ (propanol) | 72.0 - 74.0 |

Disclaimer: The data in this table is predicted based on typical chemical shifts of similar functional groups and may not represent experimentally measured values. spectrabase.comchemicalbook.com

The carbon atoms of the butoxy group are expected at the higher field (lower ppm values), with the methyl carbon appearing around 13.9 ppm. The carbons closer to the electronegative oxygen and chlorine atoms will be shifted downfield. The carbon atom bonded to the chlorine (CH₂-Cl) is predicted to be around 46.0 ppm, while the carbons of the propanol backbone attached to oxygen atoms (CH-OH and O-CH₂) would appear in the 69.0-74.0 ppm range. spectrabase.comchemicalbook.com

While specific 2D NMR data for this compound is not available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent methylene groups in the butoxy chain. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the excitation of molecular vibrations, providing information about the functional groups present.

Predicted IR Absorption Bands for 2-Propanol, 1-butoxy-3-chloro-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-O Stretch (ether) | 1080 - 1150 | Strong |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Disclaimer: The data in this table is predicted based on characteristic group frequencies and may not represent experimentally measured values. libretexts.org

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.org Strong C-H stretching vibrations from the alkyl portions of the molecule would be observed between 2850 and 3000 cm⁻¹. The presence of the ether linkage would be confirmed by a strong C-O stretching band around 1080-1150 cm⁻¹. libretexts.org Additionally, the C-O stretch of the secondary alcohol and the C-Cl stretch would appear in the fingerprint region, with the C-Cl stretch expected in the 600-800 cm⁻¹ range. libretexts.org Raman spectroscopy would be particularly useful for observing the less polar C-C backbone vibrations.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

The molecular weight of 2-Propanol, 1-butoxy-3-chloro- (C₇H₁₅ClO₂) is approximately 166.65 g/mol . Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak in the mass spectrum would appear as a characteristic pair of peaks at m/z 166 and 168, with relative intensities of about 3:1. docbrown.info

Predicted Key Fragment Ions in the Mass Spectrum of 2-Propanol, 1-butoxy-3-chloro-

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 121/123 | [M - C₄H₉]⁺ | Loss of the butyl radical |

| 117 | [M - CH₂Cl]⁺ | Alpha-cleavage, loss of chloromethyl radical |

| 93/95 | [CH₂(OH)CH₂Cl]⁺ | Cleavage of the butoxy group |

| 75 | [CH(OH)CH₂Cl]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation |

Disclaimer: The data in this table is predicted based on common fragmentation patterns of alcohols and halogenated compounds and may not represent experimentally measured values. docbrown.infodocbrown.info

Common fragmentation pathways for this molecule would include the loss of the butyl radical (C₄H₉) to give a fragment at m/z 121/123. Alpha-cleavage adjacent to the oxygen atoms is also likely. For example, cleavage of the C-C bond between the propanol backbone and the butoxy group would lead to various fragments. The presence of the chlorine atom would result in isotopic patterns for any chlorine-containing fragments. docbrown.info The base peak would likely correspond to a stable carbocation formed through one of these fragmentation routes.

Comprehensive Multi-Technique Analytical Strategies

For the reliable analysis of 2-Propanol, 1-butoxy-3-chloro- in complex samples such as environmental matrices or industrial products, a comprehensive strategy combining sample preparation with advanced instrumental analysis is crucial. gcms.cz

Research Findings: A typical comprehensive strategy begins with an efficient extraction of the analyte from the sample matrix. For aqueous samples, liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or polymeric) can be employed to isolate and pre-concentrate the analyte. nih.gov For solid samples, solvent extraction, potentially aided by sonication or accelerated solvent extraction (ASE), would be the initial step.

Following extraction, a clean-up step may be necessary to remove co-extracted interferences that could affect the chromatographic analysis or cause ion suppression in MS detection. This can involve techniques like column chromatography on silica (B1680970) gel or alumina. nih.gov

The final analytical step would typically be GC-MS or LC-MS/MS. The choice between them depends on the analyte's properties and the required sensitivity. For instance, the standard indirect analytical approach for chloropropanol (B1252657) esters in food involves hydrolysis, extraction, derivatization, and subsequent GC-MS/MS analysis. mdpi.com This multi-step process ensures that even trace levels of the contaminants can be accurately quantified in a challenging food matrix. mdpi.com Such a strategy, combining optimized extraction, cleanup, and a powerful separation and detection technique, would be the most reliable approach for the trace analysis of 2-Propanol, 1-butoxy-3-chloro-.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the behavior of molecules at the electronic level. openaccessjournals.com Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine electronic structure and a wide range of molecular properties. openaccessjournals.comnih.gov

Energy Minimization and Conformational Analysis

The process begins with geometry optimization, where computational methods like DFT (e.g., with the B3LYP functional) or Møller–Plesset perturbation theory (MP2) are used to find the coordinates that correspond to the lowest energy, and therefore the most stable, structure. nih.govresearchgate.net For a molecule with multiple rotatable bonds, a systematic scan of the potential energy surface is performed by rotating specific dihedral angles incrementally and calculating the energy at each step. masterorganicchemistry.com This allows for the identification of all local energy minima (stable conformers) and the transition states that separate them.

The results of such an analysis would reveal the relative stability of different conformers. For example, intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen could significantly stabilize certain conformations. The findings can be summarized in a table showing the relative energies of the most stable conformers.

Illustrative Data: Conformational Analysis of 2-Propanol, 1-butoxy-3-chloro-

This table is a hypothetical representation of results from a DFT B3LYP/6-311+G* calculation, illustrating how the relative energies of different conformers would be presented. The conformer labels (e.g., G1, G2, T1) are arbitrary placeholders for different stable geometries.*

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Notes |

|---|---|---|---|

| G1 (Global Minimum) | 0.00 | C-C-O-H: 60, C-O-C-C: 180 | Stabilized by intramolecular H-bond |

| G2 | 0.85 | C-C-O-H: -65, C-O-C-C: -70 | Gauche conformation |

| T1 | 1.52 | C-C-O-H: 180, C-O-C-C: 180 | Extended trans conformation |

| G3 | 2.10 | C-C-O-H: 75, C-O-C-C: 175 | Slightly different H-bond geometry |

Reaction Energetics and Transition State Characterization

Quantum chemistry is a powerful tool for predicting the feasibility and pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, and transition states, one can determine key thermodynamic and kinetic parameters like the enthalpy of reaction (ΔH) and the activation energy (Ea). youtube.compennylane.ai

For 2-Propanol, 1-butoxy-3-chloro-, computational studies could investigate its formation reactions or potential degradation pathways, such as dehydrochlorination or oxidation. The process involves locating the transition state (the maximum energy point along the reaction coordinate) for a proposed elementary step. smu.edu Advanced methods can map the entire Intrinsic Reaction Coordinate (IRC) to confirm that a transition state connects the desired reactants and products. smu.edu Computational studies on related haloethers and alkoxy radicals have successfully determined reaction barriers and enthalpies of formation, demonstrating the reliability of these methods. researchgate.net

Illustrative Data: Hypothetical Reaction Pathway Analysis

This table provides a hypothetical example of calculated energetic data for a potential unimolecular decomposition reaction of 2-Propanol, 1-butoxy-3-chloro-. Calculations would typically be performed at a high level of theory, such as M06-2X/def2-TZVP, which is known to be effective for radical chemistry. nrel.gov

| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) |

|---|---|---|---|

| 1 | Intramolecular H-abstraction | 35.4 | -5.2 |

| 2 | C-Cl bond cleavage (β-scission) | 22.1 | 15.8 |

| 3 | C-O bond cleavage (β-scission) | 28.9 | 19.4 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics provides deep insight into individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. openaccessjournals.com MD is essential for understanding bulk properties, such as density and viscosity, and intermolecular interactions, like how a solute interacts with a solvent. acs.orgresearchgate.net

The foundation of an MD simulation is a force field, which is a set of equations and parameters that describe the potential energy of the system based on the positions of its atoms. d-nb.info For a novel molecule like 2-Propanol, 1-butoxy-3-chloro-, a specific force field would need to be developed or parameterized. This is a critical step that often involves fitting parameters to reproduce high-level quantum mechanical data or experimental results. nih.gov Specialized parameterization strategies exist for challenging functionalities, such as the halogen "sigma-hole" in the C-Cl bond, which requires specific terms to accurately model its interactions. nih.gov

Once a force field is established, MD simulations can model the compound in various environments, for instance, in aqueous solution. Glycol ethers, a class of compounds related to the subject molecule, are known to have complex solubility behavior in water, driven by a balance of hydrophobic and hydrophilic interactions. fluidproperties.org MD simulations can probe these interactions at an atomic level by calculating radial distribution functions (RDFs). An RDF, g(r), describes the probability of finding an atom of type B at a distance r from an atom of type A. The location and intensity of peaks in the RDF reveal the structure of the solvation shells around the molecule. acs.org

Illustrative Data: Radial Distribution Function Peaks for Solvation in Water

This hypothetical table shows the positions of the first peaks in the RDFs between specific atoms of 2-Propanol, 1-butoxy-3-chloro- and water oxygen atoms (Ow), as would be obtained from an MD simulation.

| Atom Pair | First Peak Position (Å) | Interpretation |

|---|---|---|

| Hydroxyl H - Ow | 1.85 | Strong hydrogen bond from solute to water |

| Ether O - Ow | 2.80 | Hydrogen bond from water to the ether oxygen |

| Chlorine Cl - Ow | 3.20 | Weak halogen bond/dipolar interaction |

| Butyl C (avg) - Ow | 4.50 | Hydrophobic hydration shell |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties (like toxicity). aimspress.comacs.org These models are a cornerstone of predictive toxicology and are used in regulatory frameworks to estimate the potential hazards of chemicals without the need for extensive animal testing. europa.eu

Developing a QSAR model involves several steps:

Data Collection: A dataset of structurally similar compounds with reliable experimental data for a specific endpoint (e.g., aquatic toxicity) is compiled. researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical "molecular descriptors" are calculated. These can range from simple properties like molecular weight and logP (octanol-water partition coefficient) to complex topological and quantum-chemical descriptors. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. researchgate.net

For 2-Propanol, 1-butoxy-3-chloro-, a QSAR model could be developed to predict endpoints like its potential for skin sensitization or aquatic toxicity, based on models built for other halogenated ethers or alcohols.

Illustrative Data: Hypothetical QSAR Model for Aquatic Toxicity

This is a hypothetical example of a QSAR model for predicting aquatic toxicity (log(1/IGC50)) towards an organism like Tetrahymena pyriformis, based on a dataset of related aliphatic ethers and alcohols.

| Hypothetical QSAR Model Equation | |

|---|---|

| log(1/IGC50) = 0.75 * logP - 0.05 * PPSA3 + 1.2 * GATS1e + 0.58 | |

| Descriptor | Description |

| logP | Octanol-water partition coefficient |

| PPSA3 | Partial positive surface area descriptor |

| GATS1e | Geary autocorrelation of lag 1, weighted by atomic Sanderson electronegativities |

| Model Statistics: R² = 0.90, Q²(LOO) = 0.88 |

Application of Artificial Intelligence and Machine Learning in Chemical Prediction

Artificial intelligence (AI) and machine learning (ML) represent a significant advancement over traditional QSAR models, capable of handling vast datasets and learning highly complex, non-linear relationships between chemical structure and properties. nih.govresearchgate.net These methods are revolutionizing computational toxicology and drug discovery. frontiersin.orgmdpi.com

Instead of relying on pre-selected molecular descriptors, modern ML models, particularly deep learning and graph neural networks, can learn relevant features directly from the molecular graph. acs.orgnih.gov Software packages like Chemprop use directed message-passing neural networks (D-MPNNs) to create a "learned fingerprint" of a molecule, which is then used to predict properties. acs.org These models can be trained on large public databases containing thousands or millions of compounds to predict a wide array of endpoints, from boiling points to complex toxicities like hepatotoxicity or cardiotoxicity. nih.govacs.org

For 2-Propanol, 1-butoxy-3-chloro-, a pre-trained ML model could be used to predict its toxicity profile. The model's output would not only be a prediction but could also include an uncertainty estimate and an applicability domain analysis, which assesses whether the query molecule is similar enough to the training data for the prediction to be considered reliable. aimspress.comneurips.ccceur-ws.org

Illustrative Data: Hypothetical ML Model Performance for Toxicity Prediction

This table illustrates a hypothetical comparison of different machine learning models for a binary classification task (e.g., predicting whether a compound is a skin sensitizer). The performance is measured by the Area Under the Receiver Operating Characteristic Curve (AUC-ROC), a common metric for classification models.

| Machine Learning Model | Molecular Representation | Test Set AUC-ROC | Notes |

|---|---|---|---|

| Random Forest | Extended-Connectivity Fingerprints (ECFP) | 0.82 | A strong baseline model using standard fingerprints. |

| Support Vector Machine (SVM) | Physicochemical Descriptors | 0.79 | Effective but can be sensitive to descriptor choice. |

| Graph Convolutional Network (GCN) | Molecular Graph | 0.88 | Learns features directly from the graph structure. |

| D-MPNN (Chemprop) | Directed Message Passing | 0.91 | State-of-the-art performance by learning bond-centric features. acs.org |

Environmental Fate and Transformation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1-butoxy-3-chloro-2-propanol, the key abiotic degradation pathways are hydrolysis, photolysis, and oxidation.

Hydrolysis Processes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of 1-butoxy-3-chloro-2-propanol, the presence of a chlorine atom suggests that hydrolysis can be a significant degradation pathway. The carbon-chlorine bond is susceptible to nucleophilic attack by water, which can lead to the substitution of the chlorine atom with a hydroxyl group. This process would transform 1-butoxy-3-chloro-2-propanol into 1-butoxy-2,3-propanediol and a chloride ion. The rate of hydrolysis is often influenced by pH and temperature. For some electrophilic biocides, hydrolysis can be a major degradation route, with the resulting products sometimes being more persistent or toxic than the parent compound. gisera.csiro.au

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other atmospheric components absorb light and produce reactive species that then degrade the compound.

For 1-butoxy-3-chloro-2-propanol, direct photolysis in the gas phase is possible if the molecule can absorb ultraviolet (VUV) radiation. researchgate.net However, the degradation rate via direct photolysis is often lower than that of photo-induced oxidation reactions. researchgate.net Indirect photolysis, mediated by hydroxyl radicals (•OH) generated from the photolysis of ozone or other precursors, is generally a more significant atmospheric degradation pathway for many organic compounds. researchgate.netcolorado.edu

A study on the photochemical degradation of 1,3-dichloro-2-propanol (B29581), a structurally similar compound, demonstrated that UV radiation in the presence of hydrogen peroxide (an oxidant) led to its complete degradation. nih.gov This suggests that photolytic processes, particularly in the presence of oxidizing agents, could be an effective degradation pathway for 1-butoxy-3-chloro-2-propanol.

Oxidative Transformations in Environmental Compartments

Oxidation is a key transformation process for organic compounds in the environment. In the atmosphere, pollutants are primarily decomposed through photochemical oxidation by hydroxyl radicals, nitrate (B79036) radicals, and ozone.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.eeasianpubs.orgmdpi.com These methods are considered efficient and sustainable for eliminating non-degradable organic pollutants. asianpubs.org

Common AOPs include:

Ozonation at elevated pH kirj.ee

Ozone combined with hydrogen peroxide (Peroxone process) kirj.eemdpi.com

Ozone with a catalyst kirj.ee

Fenton system (Fe²⁺ and H₂O₂) kirj.ee

UV/H₂O₂ mdpi.com

UV/O₃ kirj.ee

Photocatalysis (e.g., with TiO₂) mdpi.com

These processes generate highly reactive hydroxyl radicals that can non-selectively attack and break down complex organic molecules into simpler, less harmful substances, ultimately leading to mineralization (conversion to CO₂, water, and inorganic ions). mdpi.com While specific studies on the application of AOPs to 1-butoxy-3-chloro-2-propanol were not found, the effectiveness of these processes on other chlorinated and ether-containing organic pollutants suggests they would be a viable remediation strategy. For instance, AOPs have been successfully used to degrade compounds like 1,3-dichloro-2-propanol. nih.gov

Hydroxyl radicals (•OH) are highly reactive and play a crucial role in the atmospheric degradation of many volatile organic compounds (VOCs). The reaction of •OH with organic molecules typically involves hydrogen atom abstraction or addition to double bonds. For 1-butoxy-3-chloro-2-propanol, the reaction with hydroxyl radicals would likely proceed via hydrogen abstraction from the carbon backbone.

The rate constant for the reaction of 1-butoxy-2-propanol (B1222761) with hydroxyl radicals has been estimated, providing an indication of its atmospheric lifetime. Although a specific rate constant for 1-butoxy-3-chloro-2-propanol is not available, the presence of the chloro- substituent may influence the reaction rate. The table below presents estimated atmospheric degradation data for a related compound.

Table 1: Estimated Atmospheric Degradation of a Related Compound

| Compound | Rate Constant for Reaction with •OH (cm³/molecule-s) | Source |

|---|---|---|

| 1-Butoxy-2-propanol | 3.8E-11 |

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. gisera.csiro.au This process is a critical pathway for the removal of many organic pollutants from soil and water.

Specific studies on the biodegradation of 1-butoxy-3-chloro-2-propanol are scarce in the available literature. However, research on the biodegradation of related compounds, such as 2-butoxyethanol (B58217) (2-BE) and other chlorinated propanols, can provide valuable insights into potential metabolic pathways.

Several bacterial strains have been isolated that are capable of degrading 2-butoxyethanol. researchgate.netnih.gov The degradation of 2-BE by these strains often proceeds via the oxidation of the alcohol group to form 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond. researchgate.netnih.gov Metabolites detected during this process include n-butanol and butanoic acid. researchgate.net

Interestingly, many of these 2-BE-degrading bacterial strains were unable to grow on 1-butoxy-2-propanol, suggesting that the position of the butoxy group significantly affects its biodegradability by these specific organisms. researchgate.netnih.govresearchgate.net

The presence of a chlorine atom in 1-butoxy-3-chloro-2-propanol introduces another factor for biodegradation. Some microorganisms possess dehalogenating enzymes that can cleave carbon-halogen bonds. For example, Saccharomyces cerevisiae (baker's yeast) has been shown to biodegrade 3-chloro-1,2-propanediol (B139630) (3-MCPD), a structurally similar compound, through an enzymatic dehalogenating activity. nih.gov The degradation of chlorinated dibenzo-p-dioxins by Pseudomonas veronii has also been documented. researchgate.net

The likely biodegradation pathway for 1-butoxy-3-chloro-2-propanol would involve a combination of oxidation of the alcohol group, cleavage of the ether linkage, and dehalogenation. The specific sequence and efficiency of these steps would depend on the microbial communities present in the environment.

Microbial Degradation Pathways in Aerobic and Anaerobic Conditions

Direct and specific studies on the microbial degradation of 2-Propanol, 1-butoxy-3-chloro- are limited in publicly available scientific literature. However, insights into its potential biotransformation can be inferred from research on structurally analogous compounds, such as other glycol ethers and chlorinated propanols.

Under aerobic conditions , a likely pathway involves the oxidative degradation of the ether linkage and the alcohol group. Studies on the degradation of 2-butoxyethanol (2-BE) by various bacterial strains, including Pseudomonas species, show a common pathway initiated by the oxidation of the primary alcohol group to form 2-butoxyacetic acid (2-BAA). researchgate.netnih.gov This is followed by the cleavage of the ether bond, yielding metabolites like n-butanol and glyoxylate. researchgate.netnih.gov For instance, several bacterial strains isolated from diverse environments such as forest soil and activated sludge have demonstrated the ability to completely degrade 2-BE. sigmaaldrich.cn A different initial step is observed in the degradation of other ethers, such as bis(1-chloro-2-propyl) ether by Rhodococcus sp., where the initial attack is the scission of the ether bond itself. nih.gov Another potential aerobic pathway, observed for nonpolar ethers, involves the hydroxylation of the carbon atom adjacent to the ether bond, forming an unstable hemiacetal which then breaks down. nih.gov

Information regarding the degradation of 2-Propanol, 1-butoxy-3-chloro- under anaerobic conditions is scarce. Research on related glycol ethers has predominantly focused on aerobic degradation pathways. nih.gov However, the anaerobic biotransformation of compounds like tetrabromobisphenol A has been observed in estuarine sediments, suggesting that anaerobic degradation of halogenated organic compounds is possible. dokumen.pub The degradation of bis(1-chloro-2-propyl) ether, a chlorinated ether, proceeds via an initial ether scission followed by dehalogenation, indicating that the chloro-substituent is addressed at a later stage in the pathway. nih.gov

A study on various bacterial strains found that while many could degrade 2-butoxyethanol, most were unable to utilize 1-butoxy-2-propanol (a non-chlorinated analogue of the target compound) as a growth substrate. researchgate.netnih.gov However, the gram-positive strain Gordonia terrae BOE5 was a notable exception, capable of growing on 1-butoxy-2-propanol, suggesting that specific microbial capabilities are required to metabolize such propylene (B89431) glycol ethers. nih.gov

Identification of Biodegradation Intermediates and Metabolites

The identification of intermediates and metabolites is crucial for elucidating the complete biodegradation pathway. While no studies have directly analyzed the metabolites of 2-Propanol, 1-butoxy-3-chloro-, the degradation of related compounds provides a basis for predicting potential intermediates.

Based on the aerobic degradation of 2-butoxyethanol, likely intermediates from the butoxy- side of the molecule include n-butanol and butanoic acid . researchgate.netnih.gov The initial oxidation of the alcohol group would likely form 1-butoxy-3-chloro-2-propanone , followed by ether cleavage.

From the degradation of chlorinated compounds like bis(1-chloro-2-propyl) ether and 3-chloro-1,2-propanediol, key intermediates are formed. The degradation of bis(1-chloro-2-propyl) ether by Rhodococcus sp. strain DTB produced 1-chloro-2-propanol and chloroacetone , indicating that ether cleavage occurs before dehalogenation. nih.gov In another study, the biotransformation of 3-chloro-1,2-propanediol was suggested to proceed through an intermediate identified as 2-chloroacrolein . biointerfaceresearch.com

These findings suggest that the biodegradation of 2-Propanol, 1-butoxy-3-chloro- could generate a variety of chlorinated and non-chlorinated aliphatic compounds before complete mineralization.

Table 1: Potential Biodegradation Intermediates of 2-Propanol, 1-butoxy-3-chloro- Based on Analogous Compounds

| Potential Intermediate | Precursor Compound/Group | Reference |

| 1-chloro-2-propanol | Chlorinated Propyl Ether | nih.gov |

| Chloroacetone | Chlorinated Propyl Ether | nih.gov |

| 2-chloroacrolein | Chlorinated Propanediol | biointerfaceresearch.com |

| n-Butanol | Butoxyethanol | researchgate.netnih.gov |

| Butanoic Acid | Butoxyethanol | researchgate.netnih.gov |

| 2-Butoxyacetic Acid | Butoxyethanol | researchgate.netnih.gov |

Enzymatic Mechanisms of Biotransformation

The biotransformation of 2-Propanol, 1-butoxy-3-chloro- is expected to be catalyzed by a series of specific enzymes capable of acting on its ether linkage and chloro-substituent.

The initial cleavage of the ether bond is a critical step. For some ethers, this is catalyzed by monooxygenases . nih.gov For example, the degradation of bis(1-chloro-2-propyl) ether was inhibited by methimazole, suggesting the involvement of a flavin-dependent monooxygenase. nih.gov Toluene 2-monooxygenase from Burkholderia cepacia has also been shown to oxidize diethyl ether. nih.gov

Following the initial oxidation or ether cleavage, dehalogenation is a necessary step for detoxification and further metabolism. Halohydrin dehalogenases (HHDHs) are a key class of enzymes known to catalyze the conversion of halohydrins to their corresponding epoxides. google.com These enzymes have been utilized in the biotransformation of 1,3-dichloro-2-propanol. google.com The process involves the removal of a halide ion and a proton from adjacent carbon atoms.

Other enzymes likely involved in the downstream degradation pathways include alcohol dehydrogenases for the oxidation of hydroxyl groups and lipases , which have been shown to act on related chlorinated esters like 3-chloro-2-methyl propanol (B110389) propionate. researchgate.net The degradation of 2-butoxyethanol to 2-butoxyacetic acid points to the action of dehydrogenases. nih.gov

Table 2: Potential Enzymes Involved in the Biotransformation of 2-Propanol, 1-butoxy-3-chloro-

| Enzyme Class | Potential Role | Reference |

| Monooxygenase | Initial cleavage of the ether bond. | nih.gov |

| Halohydrin Dehalogenase | Dehalogenation of the chloropropanol (B1252657) moiety. | google.com |

| Alcohol Dehydrogenase | Oxidation of the secondary alcohol group. | nih.gov |

| Lipase | Hydrolysis of potential esterified intermediates. | researchgate.net |

Environmental Partitioning and Mobility Studies

The environmental distribution of a chemical is dictated by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota. gisera.csiro.au Specific experimental data on the environmental partitioning and mobility of 2-Propanol, 1-butoxy-3-chloro- are not available in the reviewed literature. However, its behavior can be estimated based on its structure and data from similar chemicals.

The compound is a propylene glycol ether, a class of solvents known for their amphiphilic nature, possessing both hydrophilic and lipophilic characteristics. uni-regensburg.de The presence of a butoxy group suggests some degree of hydrophobicity, while the hydroxyl group confers water solubility. The related, non-chlorinated compound butoxypropanol has moderate water solubility.

A key parameter for predicting environmental partitioning is the octanol-water partition coefficient (Log Kow). A high Log Kow value indicates a tendency to sorb to organic matter in soil and sediment and to bioaccumulate in organisms. miljodirektoratet.no While the Log Kow for 2-Propanol, 1-butoxy-3-chloro- has not been specifically reported, the value for the flame retardant tris(2-butoxyethyl)phosphate is 3.75, indicating a potential for bioaccumulation. miljodirektoratet.no Given its structure, 2-Propanol, 1-butoxy-3-chloro- would be expected to have a moderate Log Kow, suggesting it may exhibit some partitioning into organic phases but also retain a degree of mobility in water.

Its mobility in soil will be influenced by its water solubility and its tendency to adsorb to soil organic carbon. Chemicals with moderate water solubility and Log Kow values can be expected to leach through the soil profile, potentially reaching groundwater. The presence of the chlorine atom may also affect its partitioning behavior compared to its non-chlorinated analogs. In aquatic environments, it is not expected to be highly volatile from the water surface due to its hydroxyl group and relatively high boiling point. Biodegradation is expected to be a significant removal mechanism in both soil and water. wikipedia.org

Table 3: Estimated Environmental Partitioning Behavior of 2-Propanol, 1-butoxy-3-chloro-

| Property | Estimated Behavior | Rationale/Reference |

| Water Solubility | Moderate | Analogy to butoxypropanol. |

| Soil Adsorption (Koc) | Moderate | Expected moderate Log Kow. |

| Bioaccumulation Potential | Moderate | Analogy to related compounds with Log Kow > 3. miljodirektoratet.no |

| Volatility | Low | High boiling point and presence of a hydroxyl group. |

Applications in Polymer Science and Materials Research

Incorporation as Monomers or Co-monomers in Polymer Synthesis

The structure of 2-Propanol, 1-butoxy-3-chloro- contains two primary reactive sites—the hydroxyl group and the chlorine atom—that enable its incorporation into polymer chains. The hydroxyl group can participate in step-growth polymerization reactions, such as esterification or urethane (B1682113) formation.

More significantly, the chlorohydrin moiety (a chlorine atom on a carbon adjacent to a hydroxyl group) is a well-known precursor to an epoxide ring. Through dehydrochlorination, typically by treatment with a base, 2-Propanol, 1-butoxy-3-chloro- can be converted to a glycidyl (B131873) ether. This transformation allows it to act as a monomer in ring-opening polymerizations to form epoxy resins or be grafted onto other polymers. While this specific conversion is detailed for the analogous compound 1-tert-butoxy-3-chloro-2-propanol google.com, the chemical principle is directly applicable. The resulting epoxy functionality is highly reactive toward nucleophiles like amines, phenols, and anhydrides, which are common curing agents in the thermoset industry.

Table 1: Potential Polymerization Reactivity of 2-Propanol, 1-butoxy-3-chloro-

| Functional Group | Potential Polymerization Pathway | Resulting Linkage/Structure |

|---|---|---|

| Secondary Hydroxyl (-OH) | Polycondensation (e.g., with a diacid) | Polyester |

| Secondary Hydroxyl (-OH) | Polycondensation (e.g., with a diisocyanate) | Polyurethane |

| Chlorohydrin (-CH(OH)-CH₂Cl) | Dehydrochlorination followed by Ring-Opening Polymerization | Polyether (from epoxy ring) |

Modification of Polymer Characteristics

The incorporation of 2-Propanol, 1-butoxy-3-chloro- into a polymer backbone can significantly alter the material's bulk properties.

Research on structurally similar bifunctional chlorohydrins, such as 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol), has demonstrated that their integration into epoxy resin networks leads to a significant improvement in thermal stability and mechanical strength . The mechanism for this enhancement involves increasing the cross-link density of the polymer matrix. The flexible ether linkages introduced by the butoxy group in 2-Propanol, 1-butoxy-3-chloro-, combined with its cross-linking capability, could similarly be expected to enhance the thermal performance of polymers by accommodating internal stresses and raising the glass transition temperature (Tg).

Development of Specialized Functional Materials

The presence of a chlorine atom on the propanol (B110389) backbone offers a convenient handle for post-polymerization modification or for imparting specific functionality to the final material. The chlorine can be displaced by various nucleophiles to introduce a wide range of functional groups. This capability allows for the design of specialized materials, including:

Functional Coatings and Adhesives: The molecule can be used to synthesize polymers for coatings and adhesives ecfr.gov. The butoxy group can improve compatibility with non-polar substrates, while the reactive chlorohydrin can ensure strong covalent bonding to surfaces or cross-linking within the adhesive matrix.

Cationic Polymers: Reaction of the chloro group with tertiary amines would yield a quaternary ammonium (B1175870) salt. Polymers incorporating this moiety are cationic and have applications as antimicrobial agents, flocculants in water treatment, and components of personal care products google.com.

Investigation of its Role as a Solvent in Advanced Formulations

Beyond its role as a reactive diluent, 2-Propanol, 1-butoxy-3-chloro- has potential as a specialized solvent in advanced formulations. Its structural relative, 1-Butoxy-2-propanol (B1222761), is recognized as a versatile solvent that is miscible with water and many organic solvents, making it useful in cleaners and coatings lookchem.comchemicalbook.com. The combination of an ether, a hydroxyl group, and a chloro-substituent suggests that 2-Propanol, 1-butoxy-3-chloro- would exhibit complex solvent behavior, including:

Coupling Agent: Its amphiphilic character would enable it to act as a coupling solvent, homogenizing mixtures of otherwise immiscible substances like oil and water, a property valuable in formulating industrial cleaners and dispersants wikipedia.org.

Solvent for Polymer Binders: In the paint and coatings industry, solvents are chosen based on their ability to dissolve specific polymer binders and control the evaporation rate during film formation dtu.dk. The properties of 2-Propanol, 1-butoxy-3-chloro- would likely place it in the category of slow-evaporating, strong solvents suitable for high-performance coatings.

Table 2: Comparison of Physicochemical Properties of Structurally Related Glycol Ether Solvents

| Property | 1-Butoxy-2-propanol | 1-Methoxy-2-propanol |

|---|---|---|

| CAS Number | 5131-66-8 lookchem.com | 107-98-2 dtu.dk |

| Molecular Formula | C₇H₁₆O₂ lookchem.com | C₄H₁₀O₂ dtu.dk |

| Boiling Point (°C) | 170 lookchem.com | 120 dtu.dk |

| Flash Point (°C) | 62 lookchem.com | 32 dtu.dk |

| Density (g/cm³) | 0.88 lookchem.com | 0.92 dtu.dk |

| Water Solubility | 55 g/L at 20°C lookchem.com | Miscible dtu.dk |

| Primary Use | Solvent in cleaners, coatings lookchem.com | Solvent in coatings, electronics dtu.dk |

This table presents data for structurally related compounds to illustrate the typical properties of glycol ethers used as solvents.

Interactions Within Biological Systems Mechanistic Studies

Enzyme-Substrate Interaction Dynamics

There is currently no available scientific literature detailing the specific enzyme-substrate interaction dynamics of 2-Propanol, 1-butoxy-3-chloro-. Research on related chlorinated compounds suggests that enzymatic dehalogenation can be a critical step in their metabolism, often catalyzed by dehalogenases. For instance, studies on other chlorinated ethers have shown that microorganisms like Rhodococcus sp. can initiate degradation through ether bond cleavage followed by dehalogenation. nih.gov However, no studies have specifically investigated which enzymes, if any, bind to and act upon 2-Propanol, 1-butoxy-3-chloro-, nor have the kinetics or structural basis of such potential interactions been elucidated.

Investigation of Metabolic Pathways and Biochemical Transformations

Specific metabolic pathways and biochemical transformations for 2-Propanol, 1-butoxy-3-chloro- have not been documented in the available scientific record. The metabolism of similar, yet distinct, compounds like other chloropropanols can involve pathways such as glutathione (B108866) conjugation or conversion to other metabolites. mdpi.com For example, the metabolism of 1,3-dichloro-2-propanol (B29581) (1,3-DCP) can lead to the formation of β-chlorolactaldehyde. mdpi.com However, without direct experimental evidence, it is not scientifically accurate to extrapolate these pathways to 2-Propanol, 1-butoxy-3-chloro-. There are no published studies that identify the metabolites, intermediate products, or the specific enzymatic reactions involved in the biotransformation of this compound in any biological system.

Elucidation of Biological Degradation Pathways at the Molecular Level

The biological degradation pathways of 2-Propanol, 1-butoxy-3-chloro- at the molecular level remain uncharacterized. While general principles of biodegradation for halogenated and ether-containing organic compounds exist, specific studies on this compound are absent. Research on other ether pollutants indicates that microbial degradation can occur through cometabolism, where microorganisms degrade the compound while utilizing other substances for growth. usda.gov The initial steps in the degradation of some chlorinated ethers involve the action of monooxygenase enzymes. nih.gov However, no studies have identified specific microorganisms or enzymatic cascades responsible for the breakdown of 2-Propanol, 1-butoxy-3-chloro-, nor have the genes or regulatory mechanisms governing such a pathway been reported.

Future Research Directions and Interdisciplinary Prospects

Design of Sustainable and Eco-Friendly Synthetic Methodologies

The future of chemical manufacturing hinges on the development of green and sustainable processes. For 2-Propanol, 1-butoxy-3-chloro-, a key research direction is the move away from traditional synthesis routes, which may rely on petroleum-based feedstocks and harsh reaction conditions.

Current synthesis can involve the reaction of 1-chloro-3-n-butoxy-2-propanol with a reducing agent or the reaction of epichlorohydrin (B41342) with butan-1-ol. lookchem.com A patented method describes reacting glycerol (B35011) monohalohydrin with isobutylene (B52900), which can then be converted to a glycidyl (B131873) ether. google.com This hints at a more sustainable pathway, as glycerol is a renewable byproduct of biodiesel production.

Future research should focus on optimizing such bio-based routes. The development of highly selective catalysts is paramount to improve reaction efficiency and minimize waste. Areas of exploration include:

Catalyst Innovation: Research into heterogeneous catalysts, such as zeolites or functionalized solid supports, could lead to processes with easier catalyst separation and recycling, reducing waste streams. Studies on related etherification reactions have shown the potential for such catalysts to improve selectivity under milder conditions.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases or dehalogenases, offers a highly specific and environmentally benign alternative. scispace.com Research could focus on screening for or engineering enzymes that can facilitate the etherification or chlorination steps with high regioselectivity and enantioselectivity.

Alternative Solvents: Investigating the use of green solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact associated with volatile organic compounds (VOCs) often used in traditional organic synthesis. lookchem.comacs.org

Process Intensification: The adoption of continuous flow reactors over batch processes can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced energy consumption.

| Research Approach | Objective | Potential Benefit |

| Bio-based Feedstocks | Utilize renewable resources like glycerol. | Reduced carbon footprint, improved sustainability. |

| Heterogeneous Catalysis | Develop recyclable and highly selective catalysts. | Waste reduction, cost-effective production. |

| Enzymatic Synthesis | Employ biocatalysts for specific reaction steps. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Green Solvents | Replace traditional solvents with eco-friendly alternatives. | Reduced environmental pollution and health hazards. |

| Continuous Flow Chemistry | Implement intensified processing methods. | Enhanced efficiency, safety, and scalability. |

Refinement of Analytical Techniques for Complex Matrix Analysis

As the applications of 2-Propanol, 1-butoxy-3-chloro- potentially expand, robust analytical methods for its detection and quantification in complex matrices (e.g., environmental samples, industrial process streams, biological tissues) will be crucial.

Currently, the analysis of similar volatile organic compounds often employs Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orggreenpeace.to Sample preparation techniques like Solid Phase Microextraction (SPME) have proven effective for extracting and concentrating analytes from various samples, enhancing detection limits. helsinki.fi

Future research should aim to develop and validate specific methods for 2-Propanol, 1-butoxy-3-chloro-, focusing on:

High-Sensitivity Detection: Developing SPME fibers with novel coatings that have a high affinity for this specific compound could significantly improve extraction efficiency and allow for trace-level detection. helsinki.fi

Matrix Effect Mitigation: Complex samples can contain interfering compounds that affect analytical accuracy. helsinki.fi Research is needed on advanced sample cleanup techniques and the use of high-resolution mass spectrometry (HRMS) to distinguish the target analyte from matrix interferences.

On-Site and Real-Time Monitoring: The development of portable analytical systems, potentially based on miniaturized GC or sensor technology, would enable rapid, on-site analysis for environmental monitoring or process control.

Chiral Separation: Since the molecule contains a chiral center, developing enantioselective chromatographic methods is essential to study the synthesis, fate, and effects of individual stereoisomers, which may exhibit different biological and toxicological properties.

Deeper Understanding of Environmental Kinetics and Remediation Strategies

The presence of both an ether linkage and a chloro-substituent in 2-Propanol, 1-butoxy-3-chloro- raises questions about its environmental persistence, biodegradability, and potential for bioaccumulation. While data on this specific compound is scarce, studies on related glycol ethers and chlorinated compounds provide a starting point for future research.

For instance, some bacteria have been shown to degrade 2-butoxyethanol (B58217). researchgate.net However, chlorinated compounds can be more resistant to degradation. Future research must therefore focus on:

Biodegradation Pathways: Identifying microbial consortia or specific bacterial and fungal strains capable of metabolizing 2-Propanol, 1-butoxy-3-chloro-. This involves studying the enzymatic cleavage of the ether bond and the dehalogenation process.

Abiotic Degradation: Investigating the role of abiotic processes, such as hydrolysis and photolysis, in the environmental breakdown of the compound.

Toxicity and Bioaccumulation: Conducting ecotoxicological studies to determine its potential impact on aquatic and terrestrial organisms. Assessing its octanol-water partition coefficient will be crucial for predicting its tendency to bioaccumulate. echemi.comchemicalbook.com

Remediation Technologies: Based on its degradation kinetics, developing effective remediation strategies for contaminated soil and water. This could include bioremediation using specialized microorganisms or advanced oxidation processes (AOPs) that generate highly reactive radicals to break down the molecule.

Exploration of Novel Material Science Applications and Formulations

The unique trifunctional nature of 2-Propanol, 1-butoxy-3-chloro- (containing hydroxyl, ether, and chloro groups) makes it an intriguing building block for material science and a functional component in advanced formulations. Related glycol ethers are widely used as solvents, coupling agents, and chemical intermediates. lookchem.com

Future research could explore its potential in:

Polymer Synthesis: The hydroxyl and chloro groups offer reactive sites for polymerization. It could be used as a monomer or a chain modifier to create specialty polymers, such as polyethers or polyurethanes, with tailored properties like thermal stability, chemical resistance, or specific solvency.

Surfactant and Emulsifier Development: The amphiphilic character, stemming from the butoxy group and the polar hydroxyl group, suggests potential applications in creating novel surfactants or emulsifiers. The presence of the chlorine atom could further modify its interfacial properties.

Functional Fluids: Its properties could be harnessed in the formulation of functional fluids, such as hydraulic fluids, metalworking fluids, or heat transfer fluids, where its solvency and stability at different temperatures could be advantageous.

Advanced Coatings and Cleaners: Its solvent properties suggest it could be a valuable component in formulations for paints, coatings, and industrial or household cleaners. lookchem.comontosight.ai Research into its effectiveness in dissolving specific resins, oils, or greases could lead to high-performance products.

| Potential Application | Key Functional Group(s) | Research Goal |

| Specialty Polymers | Hydroxyl, Chloro | Create polymers with unique thermal or chemical properties. |

| Novel Surfactants | Butoxy (hydrophobic), Hydroxyl (hydrophilic) | Develop emulsifiers with tailored interfacial activity. |

| Functional Fluids | Ether, Hydroxyl | Formulate fluids with specific solvency and stability. |

| Coatings & Cleaners | Butoxy, Hydroxyl | Design high-performance solvents for specific applications. |

Predictive Modeling for Chemical Behavior Across Diverse Systems

Computational chemistry and predictive modeling offer powerful tools to forecast the properties and behavior of chemicals, reducing the need for extensive and costly experimental work. For 2-Propanol, 1-butoxy-3-chloro-, developing and applying these models is a critical future research direction.

By using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, researchers can predict:

Physicochemical Properties: Models can estimate key properties like boiling point, vapor pressure, and water solubility, which are fundamental to understanding its behavior and designing applications. chemeo.com

Environmental Fate and Transport: Predictive models can estimate how the compound will partition between air, water, and soil, as well as its potential for bioaccumulation and persistence. This is vital for conducting environmental risk assessments.

Thermodynamic Properties: Studying the thermodynamic properties of its mixtures with other substances can help understand intermolecular interactions and is crucial for designing formulations and separation processes. researchgate.netacs.org

Toxicological Endpoints: While outside the scope of direct safety profiling, predictive toxicology models can provide an early indication of potential biological interactions, helping to prioritize experimental testing and guide safer chemical design.

Future work should involve creating specific models for this and related chlorinated ethers, validating them with experimental data, and integrating them into a comprehensive risk assessment and chemical design framework.

Q & A

Q. How can the synthesis of 2-propanol, 1-butoxy-3-chloro- be optimized for high purity and yield?